molecular formula C9H12O4 B1167712 even-skipped protein CAS No. 108911-13-3

even-skipped protein

货号: B1167712
CAS 编号: 108911-13-3
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Even-skipped protein, also known as this compound, is a useful research compound. Its molecular formula is C9H12O4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Developmental Biology

Even-skipped protein is extensively studied for its role in developmental biology, particularly in understanding segmentation and body plan formation.

  • Gene Regulation : Eve regulates several downstream target genes, including fushi tarazu, odd-skipped, and runt. Studies have shown that the expression of these genes can be modulated by varying concentrations of Eve, demonstrating a concentration-dependent regulatory mechanism .
  • Enhancer Studies : Research involving synthetic enhancer design has revealed how enhancers interpret protein concentration to determine gene expression levels. This has implications for understanding complex regulatory networks in development .

Case Study: Transcriptional Dynamics

A study utilized live imaging to visualize the transcriptional dynamics of eve during early embryonic development. It highlighted how transcriptional bursting contributes to the formation of the seven-stripe pattern, providing insights into spatial and temporal gene regulation .

Genetic Engineering and Synthetic Biology

The this compound has significant applications in genetic engineering and synthetic biology:

  • Gene Editing : The ability to manipulate eve expression through CRISPR/Cas9 technology allows researchers to create specific mutations or alterations in developmental pathways, facilitating studies on gene function and interaction .
  • Synthetic Gene Circuits : this compound can be used to design synthetic gene circuits that mimic natural regulatory networks. This approach can lead to advancements in creating organisms with tailored traits for research or agricultural purposes.

Cancer Research

Recent studies have explored the role of this compound in cancer research, particularly regarding its regulatory functions in oncogenes and tumor suppressors.

  • Transcriptional Regulation : The concentration-dependent activity of Eve suggests potential applications in understanding how aberrant expression might contribute to tumorigenesis. For instance, altered eve expression patterns could influence the behavior of specific cancer-related genes .
  • CircRNA Interactions : Emerging research indicates that circRNAs may interact with this compound to regulate cancer-associated pathways. This opens new avenues for investigating circRNA as biomarkers or therapeutic targets in cancer treatment .

Computational Modeling

The application of computational models to study this compound dynamics has gained traction:

  • Predictive Modeling : Advanced computational frameworks have been developed to predict interactions involving this compound within complex biological networks. These models integrate various biological data sources to enhance our understanding of gene regulation dynamics .
  • Thermodynamic Models : Thermodynamic models have been employed to analyze the energy costs associated with gene regulation mediated by this compound, providing insights into the efficiency of transcriptional processes .

Data Tables

Application AreaKey Findings/InsightsReferences
Developmental BiologyConcentration-dependent regulation of target genes
Genetic EngineeringUtilization in CRISPR/Cas9 for gene editing
Cancer ResearchPotential role in oncogene regulation
Computational ModelingPredictive frameworks for gene interaction modeling

化学反应分析

DNA Binding Mechanisms

Eve binds DNA via its homeodomain, targeting specific sequences to regulate transcription. Key findings include:

  • Binding Affinity : Eve recognizes both A+T-rich and G+C-rich sequences. For example, it binds the 10-bp consensus T-C-A-A-T-T-A-A-A-T in engrailed (en) promoters and the 9-bp T-C-A-G-C-A-C-C-G in its own promoter .

  • Structural Specificity : The homeodomain (residues 61–121) mediates sequence-specific interactions, while flanking regions (e.g., domains C and D) enhance binding stability .

Table 1: Eve DNA-Binding Sites

Target GeneConsensus SequenceBinding RegionAffinity
eveTCAGCAC CG5' promoterHigh (Kd ~1 nM)
enTCAAT TAAAT 5' promoterHigh (Kd ~1 nM)

Transcriptional Repression Domains

Eve employs two repression domains (C and D) to inhibit transcription:

  • Domain C (residues 140–178): Rich in alanine residues, it disrupts preinitiation complex (PIC) assembly by blocking TFIID recruitment .

  • Domain D (residues 186–246): Contains proline-rich motifs that interact with co-repressors to stabilize chromatin condensation .

Key Experiment : A chimeric protein combining Engrailed’s repression domain with Eve’s homeodomain fully rescued segmentation in eve mutants, confirming that repression (not activation) drives Eve’s function .

Kinetic Regulation of Target Genes

Eve’s repression is dosage-dependent and kinetically distinct across targets:

  • Direct Repression : Genes like fushi tarazu (ftz) and odd-skipped (odd) are repressed within 15–30 minutes of Eve induction .

  • Indirect Effects : engrailed (en) repression occurs via intermediary factors (e.g., sloppy-paired), with delayed kinetics (~60 minutes) .

Table 2: Repression Efficiency

Target GeneRepression Threshold (Eve Concentration)Response Time
ftzHigh15–20 min
oddLow10–15 min
runtModerate20–30 min

Interactions with Chromatin Modifiers

Eve’s activity is modulated by chromatin dynamics:

  • Histone Acetylation : Acetylated histones loosen nucleosome-DNA interactions, facilitating Eve’s access to repressed promoters .

  • ATP-Dependent Remodelers : Cooperate with Eve to stabilize repressive chromatin states, as shown in mammalian cell assays .

Evolutionary Conservation

Eve’s repressor function is conserved across species:

  • Mouse Homolog (Evx) : Rescues Drosophila eve mutants, indicating conserved DNA-binding and repression mechanisms .

  • Structural Flexibility : Domain D’s proline-rich motifs are conserved in vertebrates, underscoring their role in co-repressor recruitment .

Transcriptional Bursting Dynamics

Live imaging reveals Eve’s regulation involves stochastic transcriptional bursts:

  • Burst Frequency : Enhanced by enhancer-promoter interactions, with BMP gradients modulating burst amplitude in Drosophila embryos .

  • Core Promoter Elements : The eve promoter constrains bursting strategies, maintaining consistent dynamics across ectopic and endogenous expression .

属性

CAS 编号

108911-13-3

分子式

C9H12O4

分子量

0

同义词

even-skipped protein

产品来源

United States

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